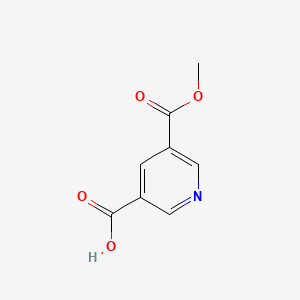

5-(Methoxycarbonyl)nicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methoxycarbonylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-13-8(12)6-2-5(7(10)11)3-9-4-6/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXKBDHITFXEJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80600966 | |

| Record name | 5-(Methoxycarbonyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5027-65-6 | |

| Record name | 5-(Methoxycarbonyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(methoxycarbonyl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(Methoxycarbonyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Methoxycarbonyl)nicotinic acid (CAS No: 5027-65-6), a pyridine dicarboxylic acid monoester with significant potential as a versatile building block in medicinal chemistry and materials science. While direct literature on this specific molecule is limited, this document synthesizes information from closely related analogues and fundamental chemical principles to offer a robust guide to its synthesis, characterization, potential applications, and safe handling. This guide is intended to empower researchers and drug development professionals to explore the utility of this compound in their respective fields.

Introduction and Physicochemical Properties

This compound, also known as pyridine-3,5-dicarboxylic acid monomethyl ester, is a bifunctional organic molecule. It incorporates both a carboxylic acid and a methyl ester group on a central pyridine ring. This unique arrangement of functional groups makes it an attractive intermediate for the synthesis of more complex molecules. The pyridine nitrogen introduces a degree of basicity and the potential for hydrogen bonding, while the carboxylic acid and ester moieties offer orthogonal reactivity for further chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5027-65-6 | [1] |

| Molecular Formula | C₈H₇NO₄ | [1] |

| Molecular Weight | 181.15 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General chemical knowledge |

| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO) and aqueous base. | Inferred from structure |

| Hazard | Irritant | [1] |

Synthesis of this compound

A logical and common strategy for the synthesis of monoesters of dicarboxylic acids is the selective hydrolysis of the corresponding diester. In this case, the starting material would be dimethyl pyridine-3,5-dicarboxylate. The key to this synthesis is controlling the stoichiometry of the base to favor the hydrolysis of only one of the two ester groups.

Proposed Synthetic Workflow

The proposed two-step synthesis starts from the commercially available pyridine-3,5-dicarboxylic acid.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Dimethyl pyridine-3,5-dicarboxylate (Diester Formation)

This is a standard Fischer esterification reaction.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add pyridine-3,5-dicarboxylic acid (1 equivalent).

-

Reagent Addition: Add an excess of methanol to act as both solvent and reactant. Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure dimethyl pyridine-3,5-dicarboxylate.[2]

Step 2: Selective Hydrolysis to this compound (Monoester Formation)

The critical aspect of this step is the use of one equivalent of base to favor mono-hydrolysis.

-

Reaction Setup: Dissolve the synthesized dimethyl pyridine-3,5-dicarboxylate (1 equivalent) in a mixture of methanol and water in a round-bottom flask.

-

Reagent Addition: Slowly add a solution of one equivalent of sodium hydroxide or potassium hydroxide in water to the reaction mixture at room temperature.[3][4]

-

Reaction: Stir the mixture at room temperature for a few hours. Monitor the reaction progress by TLC to observe the disappearance of the starting diester and the appearance of the monoacid-monoester product.

-

Workup: Once the reaction is complete, remove the methanol under reduced pressure.

-

Isolation: Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted diester.

-

Acidification: Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4. The desired product, this compound, should precipitate out of the solution as a solid.[3][4]

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product. Further purification can be achieved by recrystallization.

Analytical Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features | Rationale |

| ¹H NMR | - Aromatic protons on the pyridine ring (δ 8.5-9.5 ppm).- Methyl protons of the ester group (δ ~3.9 ppm).- A broad singlet for the carboxylic acid proton (δ >10 ppm). | Based on known spectra of nicotinic acid and its esters.[5][6] |

| ¹³C NMR | - Carbonyl carbons of the ester and carboxylic acid (δ 165-175 ppm).- Aromatic carbons of the pyridine ring (δ 120-155 ppm).- Methyl carbon of the ester group (δ ~52 ppm). | Inferred from the structure and typical chemical shifts. |

| FT-IR | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).- C=O stretch from the ester (~1720-1740 cm⁻¹).- C-O stretch from the ester and acid (~1200-1300 cm⁻¹).- Aromatic C=C and C=N stretches (~1400-1600 cm⁻¹). | Based on characteristic infrared absorption frequencies of functional groups. |

| Mass Spec. | - Expected [M+H]⁺ ion at m/z 182.04. | Calculated from the molecular formula C₈H₇NO₄. |

Applications in Research and Drug Development

Pyridine derivatives are prevalent scaffolds in medicinal chemistry due to their ability to engage in various biological interactions.[7] this compound, with its dual functionality, is a promising building block for creating diverse molecular architectures.

Potential as a Scaffold in Medicinal Chemistry

-

Linker/Spacer: The orthogonal nature of the carboxylic acid and ester groups allows for sequential reactions. For instance, the carboxylic acid can be coupled with an amine to form an amide bond, while the ester can be hydrolyzed and subsequently coupled with another molecule. This makes it an ideal linker for constructing PROTACs or other targeted therapies.

-

Synthesis of Novel Heterocycles: The pyridine ring and its substituents can serve as a template for the synthesis of more complex fused heterocyclic systems, which are often found in biologically active compounds.

-

Analogs of Nicotinic Acid: As a derivative of nicotinic acid (Vitamin B3), this compound could be used to synthesize novel agonists or antagonists for nicotinic acid receptors, with potential applications in treating dyslipidemia.[8]

Caption: Potential applications of this compound.

Materials Science Applications

Pyridine dicarboxylic acids are well-known linkers in the synthesis of Metal-Organic Frameworks (MOFs).[9] The directional nature of the functional groups on the pyridine ring can be exploited to create porous materials with tailored properties for applications in gas storage, catalysis, and separation.

Safety and Handling

While a comprehensive safety data sheet for this compound is not widely available, it is classified as an irritant.[1] Standard laboratory safety precautions should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable, yet underexplored, chemical entity. Its bifunctional nature presents numerous opportunities for the synthesis of complex molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its synthesis, characterization, and potential uses, based on established chemical principles and data from related compounds. It is our hope that this technical guide will stimulate further research into the properties and applications of this promising molecule.

References

- El-Sayed, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Source not fully available].

-

Human Metabolome Database. (2021). Showing metabocard for Pyridine-3,5-dicarboxylic acid (HMDB0256966). Retrieved from [Link]

-

Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials (Basel), 15(3), 765. [Link]

-

MDPI. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Crystals, 12(10), 1451. [Link]

-

PubChem. (n.d.). Dimethyl pyridine-3,5-dicarboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Nicotinic Acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl pyridine-3,5-dicarboxylate. Retrieved from [Link]

- Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications.

-

Frontiers in Bioengineering and Biotechnology. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved from [Link]

-

ResearchGate. (n.d.). Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate. Retrieved from [Link]

-

Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

-

GNPS Library. (2020). Spectrum CCMSLIB00005759310. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of nicotinic compounds.

-

PubMed. (n.d.). Synthesis and selective vasodilating properties of esters of 2,6-dimethyl-4-(2-difluoromethoxyphenyl)-1,4-dihydro-pyridine-3,5-di- carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). Nicotinic Acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate. Retrieved from [Link]

Sources

- 1. 175205-10-4 Cas No. | 7 | Matrix Scientific [matrixscientific.com]

- 2. Dimethyl pyridine-3,5-dicarboxylate | C9H9NO4 | CID 78339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PYRIDINE-3,5-DICARBOXYLIC ACID MONOETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 4. 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | 74936-72-4 [chemicalbook.com]

- 5. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nicotinic acid(59-67-6) 1H NMR spectrum [chemicalbook.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 9. Pyridine-3,5-dicarboxylic acid - CD Bioparticles [cd-bioparticles.net]

An In-Depth Technical Guide to the Molecular Structure of 5-(Methoxycarbonyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently shown that a profound understanding of a molecule's structure is the bedrock of innovation in drug discovery and materials science. It is not merely about knowing the connectivity of atoms, but about appreciating the nuanced interplay of bond lengths, angles, and electronic distribution that dictates a compound's reactivity, its interaction with biological targets, and its physical properties. This guide is crafted to provide a comprehensive and practical understanding of the molecular structure of 5-(Methoxycarbonyl)nicotinic acid, a versatile heterocyclic building block. We will move beyond a simple recitation of facts to explore the causality behind its structural features and how these can be elucidated and leveraged in a laboratory setting.

Introduction to this compound: A Molecule of Interest

This compound, also known as pyridine-3,5-dicarboxylic acid monomethyl ester, is a derivative of nicotinic acid (Vitamin B3). Its structure, featuring both a carboxylic acid and a methyl ester group on a pyridine ring, offers a unique combination of functionalities. This dual reactivity makes it a valuable intermediate in the synthesis of a wide array of more complex molecules, particularly in the realm of medicinal chemistry. The strategic placement of these groups on the pyridine scaffold allows for selective chemical modifications, enabling the construction of diverse molecular architectures with potential therapeutic applications.

Table 1: Key Identifiers and Properties of this compound

| Identifier | Value | Source |

| CAS Number | 5027-65-6 | [Vendor Data] |

| Molecular Formula | C₈H₇NO₄ | Calculated |

| Molecular Weight | 181.15 g/mol | Calculated |

Elucidating the Molecular Architecture: A Spectroscopic Approach

The precise arrangement of atoms within the this compound molecule is determined through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a detailed picture of its electronic and geometric properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring and the methyl ester group. The chemical shifts (δ) and coupling constants (J) provide critical information about the electronic environment and the spatial relationship between neighboring protons.

-

Pyridine Ring Protons: The protons at positions 2, 4, and 6 of the pyridine ring will appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid and methoxycarbonyl groups. The coupling patterns (e.g., doublets, triplets, or more complex multiplets) will reveal the connectivity between these protons. For instance, the proton at C4 would be expected to show coupling to the protons at C2 and C6.

-

Methyl Ester Protons: The three protons of the methyl group will appear as a sharp singlet, typically in the range of δ 3.5-4.0 ppm, due to the deshielding effect of the adjacent ester oxygen.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

-

Pyridine Ring Carbons: The six carbons of the pyridine ring will resonate in the aromatic region (typically δ 120-160 ppm). The carbons directly attached to the electron-withdrawing carboxyl and methoxycarbonyl groups (C3 and C5) will be shifted further downfield.

-

Carbonyl Carbons: The carbon atoms of the carboxylic acid and the ester carbonyl groups will appear at the most downfield region of the spectrum, typically between δ 160 and 180 ppm.

-

Methyl Carbon: The carbon of the methyl ester group will resonate in the aliphatic region, usually around δ 50-60 ppm.

Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of the bonds present.

Expected Characteristic Absorptions for this compound:

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[1]

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.[2][3]

-

C=O Stretch (Carboxylic Acid and Ester): Two distinct carbonyl stretching bands are anticipated. The carboxylic acid C=O stretch is typically found around 1720-1700 cm⁻¹ and may be broadened by hydrogen bonding. The ester C=O stretch is expected at a slightly higher frequency, around 1750-1730 cm⁻¹.[4][5][6]

-

C-O Stretch (Ester and Carboxylic Acid): Strong absorptions in the fingerprint region, between 1300 and 1000 cm⁻¹, will correspond to the C-O stretching vibrations of the ester and carboxylic acid groups.[6]

-

C=C and C=N Stretch (Pyridine Ring): Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring stretching vibrations.[4]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern upon ionization.

For this compound (MW = 181.15 g/mol ), the molecular ion peak ([M]⁺) would be expected at m/z 181. Common fragmentation pathways in electron ionization (EI) mass spectrometry for this molecule would likely involve:

-

Loss of a methoxy radical (•OCH₃): This would result in a fragment ion at m/z 150 ([M - 31]⁺).

-

Loss of carbon monoxide (CO) from the ester: This could lead to a fragment at m/z 153 ([M - 28]⁺).

-

Loss of the entire methoxycarbonyl group (•COOCH₃): This would produce a fragment at m/z 122 ([M - 59]⁺).

-

Decarboxylation (loss of CO₂): Loss of carbon dioxide from the carboxylic acid group would give a fragment at m/z 137 ([M - 44]⁺).

Synthesis and Purification: A Practical Protocol

The synthesis of this compound is most commonly achieved through the selective partial hydrolysis of the corresponding diester, dimethyl pyridine-3,5-dicarboxylate. This approach leverages the differential reactivity of the two ester groups, allowing for the formation of the mono-acid.

Experimental Protocol: Synthesis via Partial Hydrolysis

This protocol is adapted from established methods for the synthesis of similar pyridine monoesters.[7]

Materials:

-

Dimethyl pyridine-3,5-dicarboxylate

-

Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

Dissolve potassium hydroxide (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, add dimethyl pyridine-3,5-dicarboxylate (2 equivalents) and stir the mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction typically proceeds over several hours, leading to the precipitation of a white solid (the potassium salt of the product).

-

Once the reaction is complete, filter the white solid and wash it with a small amount of cold ethanol.

-

Dissolve the collected solid in a minimal amount of distilled water.

-

Slowly add a dilute solution of hydrochloric acid dropwise while stirring until the pH of the solution reaches approximately 3-4. This will protonate the carboxylate, causing the desired product to precipitate out of the solution.

-

Collect the white precipitate of this compound by vacuum filtration.

-

Wash the solid with cold distilled water to remove any remaining salts.

-

Dry the product under vacuum to obtain the pure compound.

Trustworthiness of the Protocol: This self-validating protocol relies on the significant difference in solubility between the starting diester, the intermediate potassium salt, and the final mono-acid product. The precipitation of the salt from the ethanolic reaction mixture and the subsequent precipitation of the acid upon acidification provide inherent purification steps. The final product's purity can be readily assessed by melting point determination and spectroscopic analysis (NMR, IR).

The Solid-State Structure: Insights from X-ray Crystallography

It is highly probable that in the crystalline state, this compound molecules will engage in intermolecular hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor (the -OH group) and acceptor (the C=O group). This will likely lead to the formation of dimeric structures, where two molecules are held together by a pair of hydrogen bonds between their carboxylic acid moieties. These dimers may then pack in a layered or herringbone fashion, stabilized by weaker van der Waals interactions and potential π-π stacking of the pyridine rings. The precise packing arrangement will be influenced by the steric bulk of the methoxycarbonyl group.

Applications in Drug Discovery and Medicinal Chemistry

Nicotinic acid and its derivatives are known to possess a wide range of biological activities and are utilized in the development of various therapeutic agents.[5] this compound serves as a key building block in the synthesis of more complex molecules with potential pharmacological properties.

Its bifunctional nature allows for:

-

Amide bond formation: The carboxylic acid can be readily converted to an amide, allowing for the introduction of diverse substituents and the exploration of structure-activity relationships.

-

Ester modification: The methyl ester can be hydrolyzed to the diacid or transesterified to introduce different alkyl or aryl groups.

-

Pyridine ring functionalization: The pyridine nitrogen can be quaternized or the ring can undergo various substitution reactions, further expanding the chemical space accessible from this precursor.

Derivatives of nicotinic acid have been investigated for their potential as anti-inflammatory agents, and this scaffold provides a valuable starting point for the design of novel therapeutics.[5]

Conclusion

The molecular structure of this compound, characterized by a pyridine ring bearing both a carboxylic acid and a methyl ester, underpins its utility as a versatile synthetic intermediate. A combination of spectroscopic techniques provides a detailed understanding of its atomic arrangement and functional groups. While a definitive crystal structure remains to be reported, insights from related compounds suggest a solid-state architecture dominated by hydrogen bonding. The strategic placement of its functional groups offers a wealth of opportunities for chemical modification, making it a valuable tool for medicinal chemists and drug development professionals in the pursuit of novel therapeutic agents. This guide has aimed to provide not just the "what" but the "why" behind the structural features and analytical methodologies, empowering researchers to apply this knowledge in their own scientific endeavors.

References

-

ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b) treated.. [Link]

-

MDPI. Synthesis, Crystal Structures, and Magnetic Properties of Three Cobalt(II) Coordination Polymers Constructed from 3,5-Pyridinedicarboxylic Acid or 3,4-Pyridinedicarboxylic Acid Ligands. [Link]

- Google Patents. EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.

-

Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. [Link]

-

CrystEngComm (RSC Publishing). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. [Link]

-

ORG CHEM Group at CU Boulder. Table of Characteristic IR Absorptions. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

PubMed. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

-

NIH. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

-

University of Regensburg. Interpretation of mass spectra. [Link]

-

ResearchGate. Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm).... [Link]

-

NIST WebBook. Pyridine-3,5-dicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(o-trifluoromethylphenyl)-, diethyl ester. [Link]

-

Jack Westin. Infrared Region - Molecular Structure And Absorption Spectra - MCAT Content. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488). [Link]

-

University of Colorado Boulder. IR Chart. [Link]

-

University of Puget Sound. IR Absorption Table. [Link]

-

MDPI. Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. [Link]

-

International Narcotics Control Board. List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances under. [Link]

-

Chemistry Stack Exchange. Proton NMR Spectrum for Nicotinic Acid. [Link]

-

ChemBK. 5-METHOXY-NICOTINIC ACID. [Link]

-

Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]

-

ResearchGate. Yield and 1 H NMR Data for Compounds 5a,b,d and 6a–f | Download Table. [Link]

-

Frontiers. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]

- Google Patents. CN102584695B - Preparing method of 5-methylnicotinicacid.

-

US EPA. Inert Reassessment - Nicotinamide CAS 98-92-0, OPP. [Link]

-

ResearchGate. Synthesis of nicotinic acid derivative 5a | Download Scientific Diagram. [Link]

-

ResearchGate. (PDF) Evaluation of the Biological Effect of a Nicotinamide-Containing Broad-Spectrum Sunscreen on Photodamaged Skin. [Link]

-

GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]

Sources

- 1. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 2. EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt - Google Patents [patents.google.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. preprints.org [preprints.org]

- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridine 3,5-dicarboxylate-based metal–organic frameworks as an active electrode material for battery-supercapacitor hybrid energy storage devices - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07104A [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Synthesis of 5-(Methoxycarbonyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-(Methoxycarbonyl)nicotinic Acid

This compound, a key heterocyclic building block, holds significant importance in the realms of pharmaceutical and materials science. As a derivative of nicotinic acid (Vitamin B3), its unique trifunctional structure—comprising a pyridine ring, a carboxylic acid, and a methyl ester—offers versatile opportunities for molecular elaboration. This guide provides an in-depth exploration of the primary synthesis pathways for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available methodologies. The strategic positioning of the carboxyl and methoxycarbonyl groups at the 3- and 5-positions of the pyridine ring makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules and functional materials.

Core Synthesis Strategy: A Two-Step Approach

The most logical and widely applicable approach to the synthesis of this compound involves a two-step process. This strategy hinges on the initial synthesis of the precursor, pyridine-3,5-dicarboxylic acid (also known as dinicotinic acid), followed by a selective monoesterification to yield the desired product. This approach allows for controlled synthesis and purification at each stage, ensuring a high-quality final product.

Caption: High-level overview of the primary synthesis pathway.

Part 1: Synthesis of the Precursor: Pyridine-3,5-dicarboxylic Acid

The synthesis of pyridine-3,5-dicarboxylic acid is most commonly achieved through the oxidation of 3,5-lutidine (3,5-dimethylpyridine). This transformation is a robust and well-documented method, with various oxidizing agents being employed.

Oxidation of 3,5-Lutidine using Potassium Permanganate

This classical method utilizes the strong oxidizing power of potassium permanganate to convert the methyl groups of 3,5-lutidine into carboxylic acids. The reaction is typically carried out in an aqueous medium.

Causality Behind Experimental Choices:

-

Potassium Permanganate (KMnO4): A powerful and cost-effective oxidizing agent capable of oxidizing alkyl side chains on aromatic rings.

-

Aqueous Solvent: Water is an ideal solvent for this reaction as it is inexpensive, non-toxic, and effectively dissolves the potassium permanganate.

-

Temperature Control: The reaction is exothermic, and careful temperature control is necessary to prevent runaway reactions and ensure selective oxidation to the carboxylic acid without significant degradation of the pyridine ring.

-

pH Adjustment: The workup involves acidification to precipitate the dicarboxylic acid, which is less soluble in acidic aqueous solutions.

Experimental Protocol:

-

In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, a solution of 3,5-lutidine in water is prepared.

-

Potassium permanganate is added portion-wise to the solution while maintaining the temperature between 25-45°C.

-

After the addition is complete, the reaction mixture is heated to approximately 45°C for several hours until the purple color of the permanganate has disappeared, indicating its consumption.

-

The reaction mixture is then filtered to remove the manganese dioxide byproduct.

-

The filtrate is concentrated under reduced pressure.

-

The pH of the concentrated solution is carefully adjusted with hydrochloric acid to precipitate the pyridine-3,5-dicarboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried.

Data Presentation:

| Parameter | Value |

| Starting Material | 3,5-Lutidine |

| Oxidizing Agent | Potassium Permanganate (KMnO4) |

| Solvent | Water |

| Reaction Temp. | 25-45°C |

| Typical Yield | 50-70% |

| Purity | >98% after recrystallization |

Part 2: Selective Monoesterification of Pyridine-3,5-dicarboxylic Acid

The selective monoesterification of a dicarboxylic acid is a challenging yet crucial step. The goal is to esterify one carboxyl group while leaving the other intact. The most effective method for achieving this is through the hydrolysis of the corresponding diester.

Synthesis of Dimethyl Pyridine-3,5-dicarboxylate

The first step in this sequence is the complete esterification of pyridine-3,5-dicarboxylic acid to form the dimethyl ester. This can be achieved using standard esterification methods, such as the Fischer-Speier esterification.

Experimental Protocol:

-

Pyridine-3,5-dicarboxylic acid is suspended in an excess of methanol.

-

A catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, is added.

-

The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

The excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the dimethyl pyridine-3,5-dicarboxylate.

Selective Monohydrolysis of Dimethyl Pyridine-3,5-dicarboxylate

This is the key step where one of the ester groups is selectively hydrolyzed back to a carboxylic acid. This is achieved by using a stoichiometric amount of a base. A similar procedure is used for the synthesis of the monoethyl ester of pyridine-3,5-dicarboxylic acid, and this protocol is adapted for the monomethyl ester.[1]

Causality Behind Experimental Choices:

-

Stoichiometric Base: Using a controlled amount of a base (e.g., sodium hydroxide or potassium hydroxide) allows for the selective hydrolysis of one ester group. Using an excess would lead to the formation of the dicarboxylic acid.

-

Solvent System: A mixture of an alcohol (methanol) and water is often used to ensure the solubility of both the diester and the base.

-

Temperature and Reaction Time: These parameters are carefully controlled to achieve selective hydrolysis. Lower temperatures and shorter reaction times favor the formation of the monoester.

Experimental Protocol:

-

Dimethyl pyridine-3,5-dicarboxylate is dissolved in methanol.

-

A solution of one equivalent of sodium hydroxide in water is added slowly to the stirred solution at a controlled temperature (e.g., 0-10°C).

-

The reaction is stirred for a specific period, and the progress is monitored by TLC or LC-MS to maximize the yield of the monoester while minimizing the formation of the dicarboxylic acid.

-

Once the desired conversion is achieved, the reaction is quenched by the addition of an acid (e.g., hydrochloric acid) to neutralize the excess base and protonate the carboxylate.

-

The product, this compound, is then isolated by extraction or precipitation, followed by purification via recrystallization or chromatography. A detailed protocol for a similar selective hydrolysis of a substituted pyridine-3,5-dicarboxylate dimethyl ester suggests a yield of around 57%.[2]

Caption: Workflow for selective monoesterification.

Data Presentation:

| Parameter | Value |

| Starting Material | Dimethyl Pyridine-3,5-dicarboxylate |

| Reagent | Sodium Hydroxide (1 equivalent) |

| Solvent | Methanol/Water |

| Reaction Temp. | 0-10°C |

| Typical Yield | 50-60% |

| Purification | Recrystallization or Column Chromatography |

Alternative Synthesis Pathway: Direct Selective Monoesterification

While the hydrolysis of the diester is a more controlled and often higher-yielding method, direct selective monoesterification of the dicarboxylic acid can also be explored. This approach is more challenging due to the similar reactivity of the two carboxylic acid groups.

Causality Behind Experimental Choices:

-

Steric Hindrance: In some substituted pyridine-3,5-dicarboxylic acids, if one of the carboxyl groups is more sterically hindered, it may be possible to selectively esterify the less hindered group. However, in the unsubstituted case, this is not a significant factor.

-

Activating Agents: Using a limited amount of an activating agent (e.g., a carbodiimide) followed by the addition of methanol could potentially lead to the formation of the monoester.

This approach generally results in a mixture of the starting material, the desired monoester, and the diester, requiring careful chromatographic separation.

Conclusion and Future Outlook

The synthesis of this compound is a critical process for the advancement of various fields, particularly in drug discovery and materials science. The two-step approach, involving the oxidation of 3,5-lutidine followed by a controlled selective monohydrolysis of the resulting diester, represents the most reliable and scalable pathway. While direct selective monoesterification presents a more atom-economical route, it often suffers from lower selectivity and more challenging purification.

Future research in this area may focus on the development of more efficient and selective catalytic systems for both the oxidation and the direct monoesterification steps. The use of biocatalysis, for instance, could offer a greener and more selective alternative to traditional chemical methods. As the demand for complex heterocyclic building blocks continues to grow, the optimization of the synthesis of this compound will remain a key area of interest for synthetic chemists.

References

Sources

5-(Methoxycarbonyl)nicotinic acid solubility data

An In-Depth Technical Guide to the Solubility of 5-(Methoxycarbonyl)nicotinic Acid

This guide provides a comprehensive overview of the solubility characteristics of this compound (CAS: 5027-65-6), a key intermediate in pharmaceutical synthesis. Recognizing the scarcity of published quantitative data for this specific compound, this document emphasizes the theoretical principles governing its solubility and provides robust, field-proven experimental protocols for its determination. This approach empowers researchers and drug development professionals to generate reliable, application-specific solubility data.

This compound, also known as pyridine-3,5-dicarboxylic acid monomethyl ester, possesses a unique molecular architecture that dictates its solubility behavior. Its structure features a hydrophilic pyridine ring and a carboxylic acid group, which can ionize, alongside a more lipophilic methyl ester group.

The presence of the carboxylic acid suggests that its solubility will be highly dependent on pH, increasing significantly in basic solutions due to the formation of a water-soluble carboxylate salt.[1][2] Conversely, the methyl ester group increases the molecule's overall lipophilicity compared to its parent compound, nicotinic acid. This structural duality makes understanding its solubility across a range of solvents critical for its application in synthesis, purification, and formulation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5027-65-6 | [3] |

| Molecular Formula | C₈H₇NO₄ | [3] |

| Molecular Weight | 181.15 g/mol | [3] |

| Hazard Classification | Irritant | [3] |

Predicting Solubility: A Theoretical Framework

While specific quantitative data is limited, we can predict the qualitative solubility of this compound based on the principles of "like dissolves like" and the reactivity of its functional groups.

-

Aqueous Solubility: Low solubility is expected in neutral water due to the influence of the aromatic ring and the methyl ester.[4] However, as a carboxylic acid, it should be soluble in aqueous bases like 5% sodium hydroxide (NaOH) and 5% sodium bicarbonate (NaHCO₃) through an acid-base reaction that forms a highly polar, water-soluble salt.[1][2]

-

Polar Organic Solvents: The molecule's polarity, imparted by the pyridine ring, carboxylic acid, and ester carbonyls, suggests it will have appreciable solubility in polar protic solvents like ethanol and polar aprotic solvents like dimethyl sulfoxide (DMSO). For the closely related nicotinic acid, solubility is highest in DMSO, followed by ethanol and water.[5][6]

-

Non-Polar Organic Solvents: Solubility is expected to be low in non-polar solvents such as hexanes or toluene, as these solvents cannot effectively solvate the polar functional groups of the molecule.

Experimental Protocols for Solubility Determination

The following protocols provide a systematic and self-validating approach to determining the solubility of this compound.

Protocol for Qualitative Solubility Analysis

This method provides a rapid assessment of solubility in various solvent classes, following a logical flowchart to classify the compound based on its acid-base properties.[1][2]

Methodology:

-

Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously. If the compound dissolves completely, it is water-soluble. Test the pH of the solution; a pH of 4 or lower is indicative of a carboxylic acid.[1]

-

Basic Solution Solubility: If the compound is insoluble in water, add it to 0.75 mL of 5% NaOH solution. Vigorous shaking should be applied. If it dissolves, an acidic functional group is present.[2]

-

Confirmation of Acidity: To a separate sample of water-insoluble compound, add 0.75 mL of 5% NaHCO₃ solution. The observation of effervescence (CO₂ gas) confirms the presence of a carboxylic acid.[7]

-

Acidic Solution Solubility: If the compound is insoluble in water, test its solubility in 0.75 mL of 5% hydrochloric acid (HCl). Solubility in acid would indicate a basic functional group (such as the pyridine nitrogen).

-

Organic Solvent Solubility: Test solubility in various organic solvents (e.g., ethanol, DMSO, acetone, diethyl ether) using the same ratio of solute to solvent.

Caption: Qualitative solubility analysis workflow.

Protocol for Quantitative Solubility Determination (Gravimetric Method)

This protocol, adapted from established methods for determining the solubility of related compounds, provides accurate, quantitative data.[5][6] The core principle is to create a saturated solution at a specific temperature, take a known volume of the clear supernatant, evaporate the solvent, and weigh the remaining solid.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial equipped with a magnetic stir bar. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in a thermostatically controlled water bath or shaker set to the desired temperature (e.g., 298.15 K / 25 °C). Stir the suspension for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Stop stirring and allow the solid to settle for at least 2 hours at the same constant temperature.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated volumetric pipette to prevent premature crystallization.

-

Gravimetric Analysis: Transfer the aliquot to a pre-weighed container. Carefully evaporate the solvent under reduced pressure or in a fume hood.

-

Drying & Weighing: Dry the container with the solid residue to a constant weight in a vacuum oven. The final mass of the solute is determined by subtracting the initial weight of the container.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) by dividing the mass of the residue by the volume of the aliquot taken.

Caption: Quantitative gravimetric solubility workflow.

Applications in Drug Development

Solubility data is not merely academic; it is a cornerstone of successful drug development and chemical synthesis.

-

Process Chemistry: Knowledge of solubility in various organic solvents is essential for selecting appropriate reaction media, controlling crystallization for purification, and minimizing product loss.[8]

-

Formulation Science: For a compound to be developed as a pharmaceutical, its aqueous solubility is a critical parameter that influences bioavailability. Poor solubility can be a major hurdle in developing an effective oral dosage form.[9][10]

-

Analytical Chemistry: Solubility data informs the selection of solvents for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11]

By following the rigorous protocols outlined in this guide, researchers can generate the precise solubility data required to accelerate their research and development efforts involving this compound.

References

- Unknown. Carboxylic Acid Unknowns and Titration.

- Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Scribd. Solubility of Carboxylic Acids in 5% Nahco | PDF.

- Quora. What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids?. (2018-04-07).

- Unknown. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.

- ChemBK. 5-METHOXY-NICOTINIC ACID. (2024-04-09).

- Matrix Scientific. This compound.

- Human Metabolome Database. Showing metabocard for Nicotinic acid (HMDB0001488).

- ChemicalBook. 5-METHOXY-NICOTINIC ACID | 20826-03-3. (2025-07-24).

- BLD Pharm. 243980-03-2|5-Hydroxy-4-(methoxycarbonyl)nicotinic acid|BLD Pharm.

- PubChem. Nicotinic Acid | C6H5NO2 | CID 938.

- Cayman Chemical. Nicotinic Acid - PRODUCT INFORMATION. (2023-04-12).

- ChemicalBook. Nicotinic acid | 59-67-6.

- ResearchGate. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. (2025-08-08).

- Unknown. On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents.

- MDPI. Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022-01-20).

- NINGBO INNO PHARMCHEM CO.,LTD. Nicotinamide as a Pharmaceutical Intermediate: Synthesis and Applications.

- Frontiers. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025-06-04).

Sources

- 1. www1.udel.edu [www1.udel.edu]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. 175205-10-4 Cas No. | 7 | Matrix Scientific [matrixscientific.com]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. refp.cohlife.org [refp.cohlife.org]

- 7. scribd.com [scribd.com]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. web.mnstate.edu [web.mnstate.edu]

A Spectroscopic Guide to 5-(Methoxycarbonyl)nicotinic Acid: In-Depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-(methoxycarbonyl)nicotinic acid, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is a synthesis of predicted data from validated computational models and comparative analysis with the well-characterized parent compound, nicotinic acid.

Introduction

This compound, also known as pyridine-3,5-dicarboxylic acid monomethyl ester, is a derivative of nicotinic acid (Vitamin B3). Its bifunctional nature, possessing both a carboxylic acid and a methyl ester group on the pyridine ring, makes it a versatile building block in the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide explains the expected spectroscopic signatures and the underlying principles of their interpretation.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound in a common solvent like DMSO-d₆ provide valuable structural information. The predictions are based on established computational algorithms that are widely used in the field.[1][2][3]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the ester group. The acidic proton of the carboxylic acid will also be present, though its chemical shift can be highly variable depending on concentration and solvent.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H2 | ~9.2 | d | ~2.0 |

| H4 | ~8.9 | t | ~2.0 |

| H6 | ~9.1 | d | ~2.0 |

| -OCH₃ | ~3.9 | s | - |

| -COOH | ~13.5 | br s | - |

Interpretation:

-

The protons on the pyridine ring (H2, H4, and H6) are expected to appear in the downfield region (δ 8.9-9.2 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing nitrogen atom.

-

The splitting pattern arises from meta-coupling between the aromatic protons. H4 is expected to be a triplet due to coupling with both H2 and H6. H2 and H6 will appear as doublets, each coupling with H4. The small coupling constant (~2.0 Hz) is characteristic of meta-coupling in pyridine rings.

-

The methyl protons of the ester group (-OCH₃) will appear as a sharp singlet at approximately 3.9 ppm.

-

The carboxylic acid proton (-COOH) is expected to be a broad singlet at a very downfield chemical shift (around 13.5 ppm), which is typical for carboxylic acid protons and will readily exchange with deuterium in the presence of D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | ~152 |

| C3 | ~130 |

| C4 | ~140 |

| C5 | ~128 |

| C6 | ~155 |

| C=O (acid) | ~166 |

| C=O (ester) | ~165 |

| -OCH₃ | ~53 |

Interpretation:

-

The aromatic carbons of the pyridine ring are expected in the range of 128-155 ppm. The carbons adjacent to the nitrogen (C2 and C6) will be the most downfield.

-

The two carbonyl carbons from the carboxylic acid and the methyl ester will appear at the most downfield region of the spectrum (~165-166 ppm).

-

The methyl carbon of the ester group will be observed in the aliphatic region at approximately 53 ppm.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300-2500 | Broad, Strong |

| C-H (Aromatic) | 3100-3000 | Medium |

| C=O (Carboxylic Acid) | ~1710 | Strong |

| C=O (Ester) | ~1730 | Strong |

| C=C, C=N (Aromatic Ring) | 1600-1450 | Medium-Strong |

| C-O (Ester/Acid) | 1300-1100 | Strong |

Interpretation:

-

A very broad and strong absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-

The C-H stretching vibrations of the aromatic ring are expected to appear just above 3000 cm⁻¹.

-

Two distinct strong carbonyl (C=O) stretching bands are predicted: one for the carboxylic acid around 1710 cm⁻¹ and another for the ester at a slightly higher wavenumber, around 1730 cm⁻¹. The exact positions can be influenced by hydrogen bonding and conjugation.

-

The characteristic C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1600-1450 cm⁻¹ region.

-

Strong C-O stretching vibrations from both the ester and carboxylic acid functional groups will be present in the 1300-1100 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually plotted as transmittance (%) versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data:

-

Molecular Weight: 181.15 g/mol [4]

-

Molecular Ion (M⁺): m/z = 181

-

Key Fragmentation Pathways: In an electron ionization (EI) mass spectrum, the molecular ion is expected to be observed. Key fragmentation pathways would likely involve:

-

Loss of a methoxy radical (•OCH₃) from the ester to give a fragment at m/z = 150.

-

Loss of carbon monoxide (CO) from the acylium ion to give a fragment at m/z = 122.

-

Loss of the carboxylic acid group (•COOH) to give a fragment at m/z = 136.

-

Decarboxylation (loss of CO₂) from the molecular ion to give a fragment at m/z = 137.

-

Sources

Biological activity of 5-(Methoxycarbonyl)nicotinic acid

An In-Depth Technical Guide to the Biological Activity of 5-(Methoxycarbonyl)nicotinic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid (Niacin, Vitamin B3) is a foundational molecule in metabolic regulation, primarily known for its potent lipid-modifying effects and its role as a precursor to essential coenzymes like NAD and NADP.[1][2][3] Its therapeutic potential is mediated predominantly through the activation of the G-protein coupled receptor GPR109A (HCA₂).[4][5] The derivatization of the nicotinic acid scaffold presents a compelling strategy for refining its pharmacological profile—potentially enhancing efficacy, altering tissue distribution, or mitigating side effects such as cutaneous flushing. This guide focuses on this compound, a derivative of nicotinic acid, and provides a comprehensive framework for its biological characterization. By leveraging the extensive knowledge of the parent compound, we outline a logical, step-by-step investigational pathway to elucidate the mechanism of action, functional activities, and potential therapeutic applications of this specific derivative. This document serves as a technical blueprint for researchers aiming to explore the nuanced bioactivity of novel nicotinic acid analogs.

Introduction: The Rationale for Nicotinic Acid Derivatization

Nicotinic acid's clinical utility in treating dyslipidemia is well-established; it effectively lowers low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while being the most potent agent for raising high-density lipoprotein (HDL) cholesterol levels available.[2][5][6] These effects are primarily initiated by the binding and activation of the GPR109A receptor on adipocytes, which leads to the inhibition of lipolysis.[7][8]

However, the therapeutic use of nicotinic acid is often limited by a distinct and uncomfortable side effect: a strong cutaneous vasodilation known as flushing.[4][9] This reaction is also mediated by GPR109A, but on Langerhans cells in the skin, leading to the release of prostaglandins D₂ and E₂.[6]

The synthesis of derivatives such as this compound is driven by the hypothesis that modifications to the core scaffold can dissociate the desirable metabolic effects from the undesirable flushing effects. The addition of a methoxycarbonyl group at the 5-position of the pyridine ring introduces steric and electronic changes that could alter:

-

Receptor Affinity and Selectivity: Potentially modifying the binding affinity for GPR109A or even conferring activity at related receptors like GPR109B.

-

Pharmacokinetics: Affecting absorption, distribution, metabolism, and excretion (ADME) properties. The ester moiety may function as a prodrug, being hydrolyzed to the active dicarboxylic acid form in vivo.

-

Cell Permeability: Influencing the molecule's ability to cross cellular membranes and reach its target.

This guide provides the technical methodologies to systematically test these hypotheses.

Core Mechanistic Investigation: GPR109A Receptor Engagement

The central hypothesis is that this compound retains activity at the GPR109A receptor. The following experimental workflow is designed to confirm and quantify this interaction.

Figure 1: Workflow for In Vitro GPR109A Target Validation.

Experiment 1: GPR109A Radioligand Binding Assay

Objective: To determine if this compound directly binds to the GPR109A receptor and to quantify its binding affinity (Kᵢ).

Methodology:

-

Cell Culture: Utilize a cell line stably overexpressing human GPR109A (e.g., CHO-K1 or HEK293 cells).

-

Membrane Preparation: Harvest cells and prepare crude membrane fractions by homogenization followed by centrifugation. Resuspend the membrane pellet in a binding buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled GPR109A ligand (e.g., [³H]-Nicotinic Acid), and varying concentrations of the unlabeled competitor (this compound or nicotinic acid as a positive control).

-

Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters to remove non-specific binding.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression to calculate the IC₅₀, which can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Experiment 2: Functional Gαi Signaling - cAMP Inhibition Assay

Objective: To assess whether binding of the compound to GPR109A results in functional receptor activation, measured by the inhibition of cyclic AMP (cAMP) production.[8]

Methodology:

-

Cell Culture: Use GPR109A-expressing cells (as in 2.1).

-

Cell Plating: Seed cells into a 96-well plate and allow them to adhere overnight.

-

Assay Protocol: a. Pre-treat cells with the test compound (this compound) or nicotinic acid at various concentrations. b. Stimulate adenylyl cyclase with a fixed concentration of forskolin to induce cAMP production. c. Incubate for a defined period (e.g., 30 minutes). d. Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as HTRF, ELISA, or AlphaLISA.

-

Data Analysis: Normalize the data to the forskolin-only control (0% inhibition) and a baseline control (100% inhibition). Plot the percent inhibition versus the log concentration of the compound to determine the IC₅₀ value, a measure of the compound's potency.

Cellular and Phenotypic Activity Assessment

Following confirmation of GPR109A engagement, the next logical step is to evaluate the compound's effect in cellular models that recapitulate the key physiological actions of nicotinic acid: anti-lipolysis and anti-inflammation.

Figure 2: Key GPR109A-Mediated Signaling Pathways.

Experiment 3: Anti-Lipolytic Activity in Adipocytes

Objective: To measure the compound's ability to inhibit hormone-stimulated lipolysis in a physiologically relevant cell type.

Methodology:

-

Cell Model: Differentiate 3T3-L1 preadipocytes into mature adipocytes or use primary human adipocytes.

-

Assay Procedure: a. Wash and starve the mature adipocytes in a serum-free medium. b. Pre-incubate the cells with various concentrations of this compound or controls. c. Stimulate lipolysis with a lipolytic agent such as isoproterenol. d. After incubation (e.g., 1-2 hours), collect the culture medium.

-

Endpoint Measurement: Quantify the amount of glycerol or free fatty acids (FFAs) released into the medium using a commercially available colorimetric or fluorometric assay kit.

-

Data Analysis: Calculate the percentage inhibition of isoproterenol-stimulated lipolysis for each compound concentration and determine the IC₅₀ value.

Experiment 4: Anti-Inflammatory Activity in Macrophages

Objective: To evaluate the potential anti-inflammatory effects of the compound, a known property of nicotinic acid derivatives and GPR109A activation in immune cells.[5][10]

Methodology:

-

Cell Model: Use a macrophage cell line like RAW 264.7 or human monocyte-derived macrophages (THP-1 differentiated with PMA).

-

Assay Procedure: a. Plate the cells and allow them to adhere. b. Pre-treat the cells with this compound or controls for 1 hour. c. Induce an inflammatory response by adding Lipopolysaccharide (LPS). d. Incubate for 4-24 hours.

-

Endpoint Measurement: Collect the cell culture supernatant and measure the concentration of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), using ELISA.

-

Data Analysis: Determine the IC₅₀ for the inhibition of LPS-induced cytokine production.

Data Summary and Interpretation

The quantitative data generated from the in vitro and cellular assays should be systematically compiled to compare the activity profile of this compound against the parent compound, nicotinic acid.

| Parameter | Nicotinic Acid | This compound |

| GPR109A Binding Affinity (Kᵢ, nM) | Expected Value | Experimental Value |

| cAMP Inhibition (IC₅₀, nM) | Expected Value | Experimental Value |

| Adipocyte Lipolysis Inhibition (IC₅₀, nM) | Expected Value | Experimental Value |

| Macrophage TNF-α Inhibition (IC₅₀, nM) | Expected Value | Experimental Value |

Interpretation:

-

A lower Kᵢ value indicates higher binding affinity.

-

Lower IC₅₀ values indicate greater potency in functional and phenotypic assays.

-

By comparing the ratios of IC₅₀ values across different assays, one can begin to discern if the derivative shows any functional selectivity (e.g., being more potent in the anti-inflammatory assay than the anti-lipolysis assay).

Proposed In Vivo Evaluation

Positive results from the in vitro and cellular assays provide a strong rationale for advancing the compound to in vivo studies.

-

Pharmacokinetic (PK) Studies: The first step is to assess the compound's ADME properties in a rodent model (e.g., rat or mouse). This is critical to establish dose-response relationships and to determine if the methyl ester is hydrolyzed to the diacid form in vivo.

-

Lipid-Lowering Efficacy: In a relevant disease model, such as a high-fat diet-fed hamster or rat, administer the compound and measure changes in plasma levels of triglycerides, LDL-C, and HDL-C.[11]

-

Flushing Assessment: A key differentiator for a novel nicotinic acid derivative would be a reduced flushing response. This can be measured in mice by quantifying the increase in ear blood flow (e.g., using a laser Doppler flowmeter) or change in ear temperature following administration.

Conclusion

The biological evaluation of this compound requires a systematic, hypothesis-driven approach. This guide outlines a robust workflow, beginning with target engagement at the GPR109A receptor, progressing to functional cellular assays that reflect key physiological outcomes, and culminating in a proposed plan for in vivo validation. By meticulously following these protocols, researchers can effectively characterize the pharmacological profile of this novel derivative, determine its potential advantages over nicotinic acid, and build a solid foundation for further drug development efforts. The ultimate goal is to identify a compound that retains the beneficial metabolic properties of nicotinic acid while minimizing or eliminating the dose-limiting side effects.

References

-

Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry. Available at: [Link]

-

Radi, M., et al. (2011). Synthesis and pharmacological evaluation of N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261), a potent antimitotic agent. Journal of Medicinal Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Nicotinic acid. Available at: [Link]

-

Semple, G., et al. (2007). Agonist lead identification for the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Lorenzen, A., et al. (2007). Nicotinic acid: pharmacological effects and mechanisms of action. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

-

Journal of Pharmaceutical and Allied Sciences. (n.d.). View of Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Available at: [Link]

-

Council for Responsible Nutrition. (n.d.). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Available at: [Link]

-

Linus Pauling Institute, Oregon State University. (2018). Niacin. Available at: [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Nicotinic acid (HMDB0001488). Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of nicotinic acid derivative 5a. Available at: [Link]

-

Szabo, G., et al. (2025). Discovery of an In Vitro and In Vivo Potent Nicotinic α7 Positive Allosteric Modulator Clinical Candidate Molecule (RGH-857). Journal of Medicinal Chemistry. Available at: [Link]

-

Chen, Q., et al. (2017). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. Annals of Clinical and Laboratory Science. Available at: [Link]

-

Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology. Available at: [Link]

-

Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary. Available at: [Link]

-

ResearchGate. (n.d.). Role of GPR109A Receptor in the Efficacy of Nicotinic Acid. Available at: [Link]

-

PubChem. (n.d.). Nicotinic Acid. Available at: [Link]

-

Lukasova, M., et al. (2011). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports. Available at: [Link]

-

Facchiano, F., et al. (2020). Nicotinamide inhibits melanoma in vitro and in vivo. Journal of Experimental & Clinical Cancer Research. Available at: [Link]

-

Obeng, S., et al. (2013). Synthesis and pharmacological evaluation of aminothiazolomorphinans at the mu and kappa opioid receptors. Journal of Medicinal Chemistry. Available at: [Link]

-

Misner, D. L., et al. (2015). Retinal toxicity, in vivo and in vitro, associated with inhibition of nicotinamide phosphoribosyltransferase. Toxicological Sciences. Available at: [Link]

-

Hewitt, P. G., et al. (2001). Percutaneous Absorption of Nicotinic Acid, Phenol, Benzoic Acid and Triclopyr Butoxyethyl Ester Through Rat and Human Skin in Vitro: Further Validation of an in Vitro Model by Comparison With in Vivo Data. Toxicology in Vitro. Available at: [Link]

-

Facchiano, F., et al. (2020). Nicotinamide inhibits melanoma in vitro and in vivo. PMC. Available at: [Link]

-

SIELC Technologies. (n.d.). Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). Available at: [Link]

-

Ples, M. F., & Cotoraci, C. (2020). Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress. Molecules. Available at: [Link]

Sources

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. Human Metabolome Database: Showing metabocard for Nicotinic acid (HMDB0001488) [hmdb.ca]

- 4. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress: Further Molecular and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

The Alchemical Vocation of a Pyridine Scaffold: A Technical Guide to 5-(Methoxycarbonyl)nicotinic Acid Derivatives in Drug Discovery

Abstract

The pyridine ring, a foundational motif in medicinal chemistry, offers a versatile and privileged scaffold for therapeutic agent design. Within this class, 5-(Methoxycarbonyl)nicotinic acid and its analogs represent a particularly compelling core, serving as a sophisticated building block for interrogating complex biological targets. This guide provides an in-depth exploration of this scaffold, moving from the strategic synthesis of the core molecule to its derivatization and application, with a significant focus on its role in the development of potent Poly(ADP-ribose) Polymerase (PARP) inhibitors. We dissect the causality behind synthetic choices, provide validated experimental protocols, and illuminate the structure-activity relationships that govern the transformation of this simple heterocycle into targeted therapeutics.

The Core Moiety: Physicochemical Landscape and Synthetic Strategy

The journey of discovery begins with the foundational molecule: this compound, also known as pyridine-3,5-dicarboxylic acid monomethyl ester. Its structure presents a fascinating dichotomy: a nucleophilic pyridine ring, an electrophilic methyl ester at the C5 position, and a C3 carboxylic acid poised for a multitude of chemical transformations.

Physicochemical Properties & Reactivity

The parent compound, pyridine-3,5-dicarboxylic acid (dinicotinic acid), is a crystalline solid with a high melting point (~323 °C) and limited solubility in water and ether[1]. The introduction of a single methyl ester group at the C5 position fundamentally alters these properties:

-

Increased Lipophilicity: The ester group reduces the overall polarity compared to the diacid, enhancing solubility in organic solvents commonly used in synthesis.

-